



Application Notes and Protocols for P-gp Inhibition Assay Using Rhodamine 123

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Compound of Interest		
Compound Name:	P-gp inhibitor 25	
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This document provides a detailed protocol for assessing the inhibitory potential of compounds on P-glycoprotein (P-gp) activity using the fluorescent substrate Rhodamine 123. P-gp, also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics from cells.[1][2][3] Its function significantly impacts drug absorption, distribution, and elimination, and its overexpression is a key mechanism of multidrug resistance in cancer.[1][2][4] Therefore, evaluating the interaction of new chemical entities with P-gp is a crucial step in drug discovery and development.[5][6]

The Rhodamine 123 efflux assay is a functional, cell-based method used to determine if a test compound can inhibit the P-gp-mediated transport of Rhodamine 123, a known P-gp substrate. [4][7][8] Inhibition of P-gp results in the intracellular accumulation of Rhodamine 123, which can be quantified by measuring its fluorescence.[5][9]

Principle of the Assay

P-gp is an efflux pump that utilizes ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration. Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells expressing P-gp, Rhodamine 123 is actively transported out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding



increase in fluorescence. The intensity of the fluorescence is directly proportional to the extent of P-gp inhibition.

Experimental Workflow

The following diagram illustrates the general workflow of the P-gp inhibition assay using Rhodamine 123.



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Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.

Materials and Reagents



Reagent	Supplier	Purpose
P-gp expressing cell line (e.g., MDCK-MDR1, Caco-2)	ATCC or other cell bank	In vitro model system
Wild-type cell line (e.g., MDCK-WT)	ATCC or other cell bank	Negative control for P-gp expression
Dulbecco's Modified Eagle's Medium (DMEM)	Gibco or equivalent	Cell culture medium
Fetal Bovine Serum (FBS)	Gibco or equivalent	Supplement for cell culture medium
Penicillin-Streptomycin	Gibco or equivalent	Antibiotic for cell culture
Trypsin-EDTA	Gibco or equivalent	Cell detachment
Phosphate-Buffered Saline (PBS)	Gibco or equivalent	Washing cells
Rhodamine 123	Sigma-Aldrich or equivalent	Fluorescent P-gp substrate
Verapamil or Cyclosporin A	Sigma-Aldrich or equivalent	Positive control P-gp inhibitor
Test Compounds	N/A	Compounds to be evaluated for P-gp inhibition
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich or equivalent	Solvent for compounds
96-well black, clear-bottom plates	Corning or equivalent	Cell culture and fluorescence measurement
Fluorescence microplate reader	Molecular Devices or equivalent	Quantification of Rhodamine 123 fluorescence

Experimental Protocol

This protocol is optimized for a 96-well plate format.

Cell Culture



- Culture P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding wildtype cells (e.g., MDCK-WT) in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.[2]
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells into 96-well black, clear-bottom plates at a density that allows for the formation of a confluent monolayer within 2-4 days for MDCK-MDR1 cells or approximately 21 days for Caco-2 cells to allow for differentiation.[10]

P-gp Inhibition Assay

- Prepare Reagents:
 - Prepare a stock solution of Rhodamine 123 (e.g., 10 mM in DMSO) and store it protected from light.
 - Prepare stock solutions of the positive control inhibitor (e.g., 10 mM Verapamil in DMSO) and test compounds in DMSO.
 - Prepare a working solution of Rhodamine 123 (e.g., 5-10 μM) in a suitable assay buffer
 (e.g., Hanks' Balanced Salt Solution HBSS or serum-free medium).[5][8]
 - Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
- Assay Procedure:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cell monolayer twice with warm PBS.
 - \circ Add 100 μ L of the assay buffer containing the test compounds or controls to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.
 - Pre-incubate the plate at 37°C for 30 minutes.



- Add 100 μL of the Rhodamine 123 working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.[5][8]
- After incubation, aspirate the solution from the wells.
- Wash the cell monolayer three times with ice-cold PBS to stop the efflux and remove extracellular dye.[8]
- Add 100 μL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 15 minutes at 37°C to lyse the cells.[8]
- Fluorescence Measurement:
 - Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader.
 - Set the excitation wavelength to approximately 485 nm and the emission wavelength to approximately 535 nm.[5][8]

Data Presentation and Analysis

The data should be analyzed to determine the percent inhibition of P-gp activity by the test compounds and to calculate the half-maximal inhibitory concentration (IC50) value.

Calculation of Percent Inhibition

The percent inhibition of P-gp activity can be calculated using the following formula:

% Inhibition = [(FluorescenceTest Compound - FluorescenceVehicle Control) / (FluorescencePositive Control - FluorescenceVehicle Control)] x 100

Where:

- FluorescenceTest Compound is the fluorescence intensity in the presence of the test compound.
- FluorescenceVehicle Control is the fluorescence intensity in the presence of the vehicle (e.g., DMSO).



• FluorescencePositive Control is the fluorescence intensity in the presence of a maximal concentration of the positive control inhibitor (e.g., Verapamil).

IC50 Determination

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp activity, can be determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[5][9]

Sample Data Table

Compound	Concentration (μΜ)	Mean Fluorescence Intensity (RFU)	% Inhibition
Vehicle Control	0	1500	0
Positive Control (Verapamil)	100	8500	100
Test Compound A	0.1	2000	7.1
Test Compound A	1	4500	42.9
Test Compound A	10	7500	85.7
Test Compound A	100	8400	98.6

IC50 Values of Reference P-gp Inhibitors

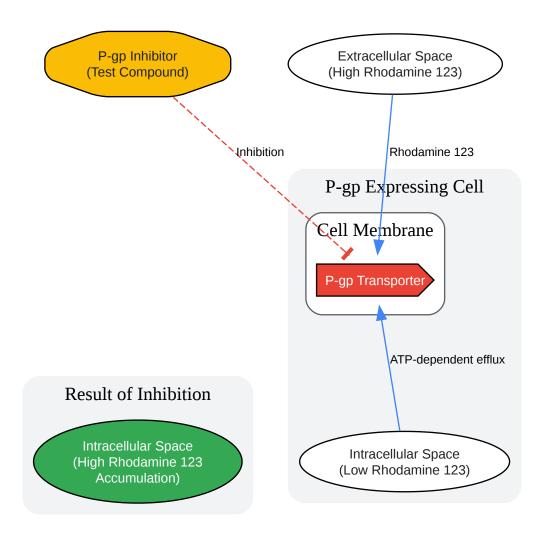
The following table provides typical IC50 values for known P-gp inhibitors obtained from Rhodamine 123 accumulation assays. These values can vary depending on the cell line and specific experimental conditions.



Inhibitor	Cell Line	Approximate IC50 (μM)
Verapamil	MCF7R	2.5 - 5.0[5]
Cyclosporin A	MCF7R	1.0 - 3.0[5]
Elacridar	MCF7R	~0.05[9]
Zosuquidar	MCF7R	~0.1[5]

P-gp Efflux Mechanism and Inhibition

The following diagram illustrates the principle of P-gp mediated efflux of Rhodamine 123 and its inhibition.



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